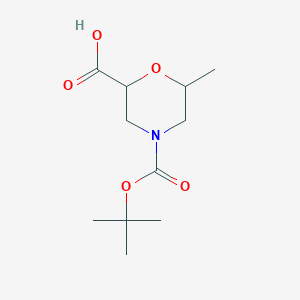
4-(t-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of morpholine and contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis for the protection of amines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
Amines can be converted to N-tert-Boc derivatives by reaction with di-tert-butyldicarbonate (Boc) 2 O in the presence of various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(t-Butoxycarbonyl)phenylboronic acid, are available . It is a white powder and its melting point is 100-106°C .Applications De Recherche Scientifique
Drug Delivery Systems
This compound is utilized in the development of drug delivery systems due to its ability to form stable N-carboxyanhydrides (NCAs) , which are precursors for poly-amino acids . These polymers can be engineered to create biodegradable and biocompatible vehicles for targeted drug delivery, enhancing the efficacy and safety of therapeutic agents.
Tissue Engineering
In tissue engineering, 4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid serves as a building block for synthesizing polypeptides that mimic the extracellular matrix . This supports cell attachment, proliferation, and differentiation, which is crucial for developing artificial tissues and organs.
Synthetic Wool or Wool Substitutes
The compound’s role in forming polypeptides makes it valuable for creating synthetic fibers with properties similar to wool . These fibers can be used as wool substitutes in textiles, offering a synthetic alternative that can be tailored for specific applications.
Bio-organic Synthesis
Researchers employ this molecule in bio-organic synthesis to construct complex organic compounds . Its morpholine ring and protected carboxylic acid group provide versatility in chemical reactions, enabling the synthesis of a wide range of bioactive molecules.
Peptide Cyclization
The compound is instrumental in peptide cyclization processes, which are essential for producing cyclic peptides . These peptides have therapeutic potential due to their stability and specificity, making them candidates for drug development.
Molecular Dynamics and Simulation
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid: is used in molecular dynamics simulations to understand the formation and stability of NCAs from peptides . This research aids in predicting the behavior of these compounds in various conditions, which is vital for their practical applications.
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from reacting with other reagents during the synthesis process. The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The addition and removal of the boc group can influence the synthesis of various organic compounds, including peptides and other amine-containing molecules .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis. By adding the BOC group to an amine, the amine is protected from reacting with other reagents. This allows for more complex organic synthesis processes to be carried out .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group are dependent on the pH of the solution, with the addition requiring a basic environment and the removal requiring an acidic environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature .
Orientations Futures
Peptides inherently feature the favorable properties of being easily synthesized, water-soluble, biocompatible, and typically non-toxic . Thus, boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications and continues to be a promising area of research .
Propriétés
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

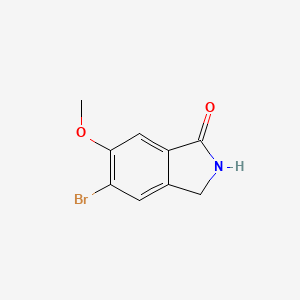
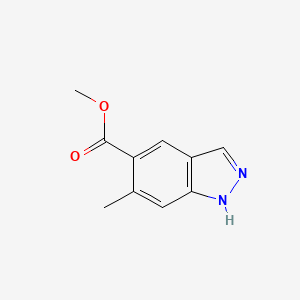
![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)
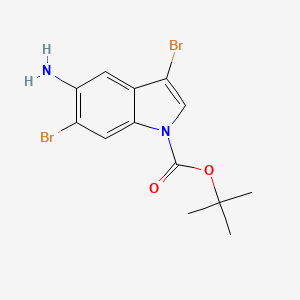

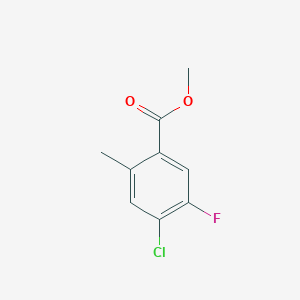
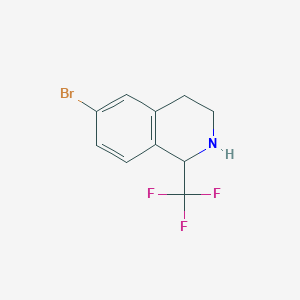

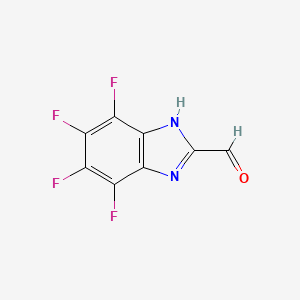
![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)


